

GP29 protein structure and domains

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Structure and Function of the Anti-CRISPR Protein **GP29** (AcrIII-1) from SIRV1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure, domains, and function of the **gp29** protein from Sulfolobus islandicus rod-shaped virus 1 (SIRV1). This protein, also designated AcrIII-1, is a potent anti-CRISPR enzyme that functions as a ring nuclease to subvert host immunity, making it a subject of significant interest for CRISPR-based biotechnology and antiviral drug development.

Executive Summary

SIRV1 **gp29** (AcrIII-1) is a viral anti-CRISPR protein that provides a powerful defense mechanism against the host's type III CRISPR-Cas immune system. It achieves this by enzymatically degrading cyclic tetra-adenylate (cA4), a critical second messenger that activates downstream effector nucleases to neutralize the invading virus. The high catalytic efficiency and specific mode of action of **gp29** present it as a valuable tool for controlling and modulating type III CRISPR-Cas systems in various biotechnological applications. This document outlines its molecular structure, enzymatic activity, mechanism of action, and the experimental protocols used for its characterization.

Molecular Structure and Domains

The crystal structure of an inactive H47A variant of SIRV1 **gp29** in a complex with its substrate cA4 has been resolved to 1.55 Å (PDB ID: 6SCF), providing detailed insights into its



architecture and ligand recognition.[1][2][3]

- Quaternary Structure: SIRV1 gp29 exists as a homodimer.[1][4] The dimeric interface forms
 a deep cleft that constitutes the active site.[4]
- Fold: The protein possesses a novel fold that is structurally unrelated to the CRISPR-associated Rossmann fold (CARF) domain, which is the only other protein family known to bind cyclic oligoadenylate (cOA) messengers.[1]
- Ligand Binding and Conformational Change: The cA4 substrate binds at the interface between the two monomers.[1] Upon binding, a flexible loop (residues 82-94) undergoes a significant conformational change, effectively closing over the substrate and burying it completely within the active site.[1] Comparison with the apo-structure (PDB ID: 2X4I) reveals that the binding site is largely pre-formed.[1]

Key Catalytic Residues

Site-directed mutagenesis has identified several key residues essential for the catalytic activity of the ring nuclease:

- Histidine 47 (H47): This residue is positioned to act as a general acid, protonating the leaving group during the cleavage reaction. Mutation to alanine (H47A) results in a drastic >2500fold reduction in catalytic activity.[1]
- Glutamate 88 (E88): This residue is believed to correctly position H47 for efficient catalysis and potentially increase its pKa. An E88A mutation reduces the catalytic rate by approximately 84-fold.[1][5]

Quantitative Data Summary

The enzymatic performance and binding characteristics of SIRV1 **gp29** have been quantified through various biochemical assays.



Parameter	Value	Method	Reference(s)
Catalytic Rate (kcat)	> 5 min ⁻¹	TLC-based degradation assay	[1]
Binding Affinity (KD)	~25 nM (for inactive H47A variant)	EMSA	[6]
Fold-activity vs Crn1	> 60-fold more active	Comparative activity assay	[1]
H47A Mutant Activity	>2500-fold reduction vs WT	TLC-based degradation assay	[1]
E88A Mutant Activity	~84-fold reduction vs WT (rate ≈ 0.064 min ⁻¹)	TLC-based degradation assay	[1][5]
Structure Resolution	1.55 Å (for H47A mutant in complex with cA4)	X-ray Crystallography	[1]

Mechanism of Action: Subversion of Type III CRISPR-Cas Immunity

SIRV1 **gp29** functions as a direct counter-measure to the host's adaptive immune response. Its mechanism centers on the destruction of a key signaling molecule.

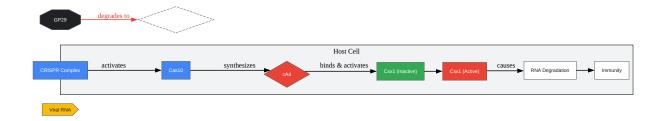
- CRISPR Activation: Upon viral infection, the host's type III CRISPR-Cas effector complex recognizes viral RNA transcripts.
- cA4 Synthesis: This recognition activates the cyclase domain of the Cas10 subunit, which synthesizes the second messenger, cyclic tetra-adenylate (cA4).
- Effector Nuclease Activation: cA4 binds to the CARF domain of ancillary effector nucleases, such as Csx1, causing their allosteric activation.
- Immune Response: Activated Csx1 non-specifically degrades RNA within the cell, leading to either viral clearance or cell dormancy/death.



• **GP29** Intervention: SIRV1 **gp29** (AcrIII-1) acts as a potent ring nuclease that rapidly binds and cleaves cA4 into linear di-adenylate products (A2>P).[1][7] This swift degradation of the signaling molecule prevents the activation of Csx1, effectively neutralizing the host's immune response and allowing the virus to replicate.[1][8]

While highly effective when expressed from a plasmid, some studies suggest that the native late expression of **gp29** during the viral life cycle may limit its anti-CRISPR function at the earliest stages of infection.[2][9]

Visualizations Signaling Pathway Diagram

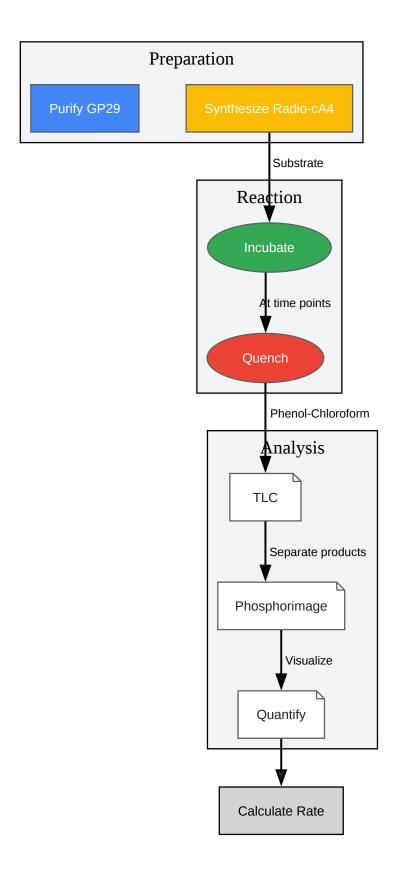


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Caption: Type III CRISPR-Cas signaling pathway and its interruption by SIRV1 gp29 (AcrIII-1).

Experimental Workflow Diagram





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Caption: Experimental workflow for determining the ring nuclease activity of SIRV1 gp29.



Experimental Protocols Cloning, Expression, and Purification of SIRV1 gp29

This protocol outlines the standard procedure for obtaining purified recombinant SIRV1 gp29.

- Gene Synthesis and Cloning: A synthetic gene for SIRV1 gp29, codon-optimized for E. coli, is cloned into an expression vector such as pEhisV5spacerTev. This vector typically adds a cleavable N-terminal polyhistidine tag for purification. The construct is verified by DNA sequencing.[1][5]
- Protein Expression: The verified plasmid is transformed into an E. coli expression strain (e.g., C43 (DE3)). A 2 L Luria-Broth culture is grown at 37°C with shaking until an OD600 of ~0.8 is reached. Protein expression is induced with 0.4 mM IPTG, and the culture is incubated overnight at 25°C.[1][5]
- Cell Lysis: Cells are harvested by centrifugation. The pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 10 mM imidazole, 10% glycerol) supplemented with protease inhibitors. Cells are lysed by sonication, and the lysate is clarified by ultracentrifugation.[10][11]
- Purification:
 - Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.
 - Size Exclusion Chromatography: Fractions containing gp29 are pooled and further purified by size exclusion chromatography to separate the protein from any remaining contaminants and aggregates, yielding a near-homogenous sample.[10][11]

Ring Nuclease Activity Assay

This assay is used to measure the catalytic rate of cA4 degradation by **gp29**.[3][10][11]

• Substrate Preparation: Radioactively labeled cA4 is synthesized enzymatically using a purified type III CRISPR effector complex and α -32P-ATP.



- Reaction Setup: Purified SIRV1 gp29 (e.g., 1 μM dimer) is incubated with the radiolabeled cA4 substrate (~200 nM) in an appropriate reaction buffer at the optimal temperature (e.g., 50°C for thermophilic enzymes).
- Time Course: Aliquots of the reaction are removed at specific time points (e.g., 5, 10, 30, 60 seconds).
- Quenching: Each aliquot is immediately quenched by adding it to an equal volume of phenolchloroform and vortexing. This stops the reaction by denaturing the enzyme.[3][10]
- Product Separation: The aqueous phase, containing the nucleotides, is separated. The
 reaction products (cA4, A4>P, A2>P) are resolved by spotting the samples onto a thin-layer
 chromatography (TLC) plate and running it in an appropriate solvent system.
- Visualization and Quantification: The TLC plate is dried and exposed to a phosphor screen.
 The screen is imaged, and the intensity of the spots corresponding to the substrate and products is quantified using densitometry. The rate of substrate degradation is then calculated.[7]

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- To cite this document: BenchChem. [GP29 protein structure and domains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607718#gp29-protein-structure-and-domains]

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